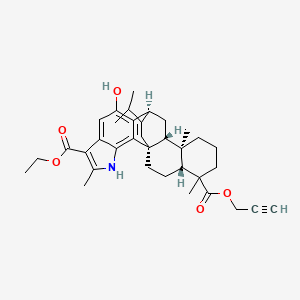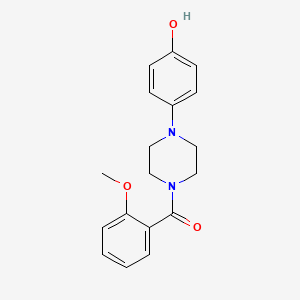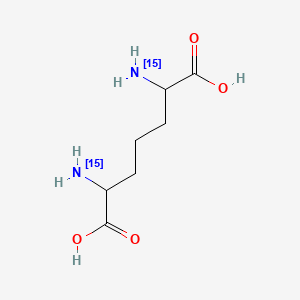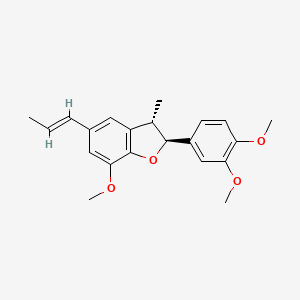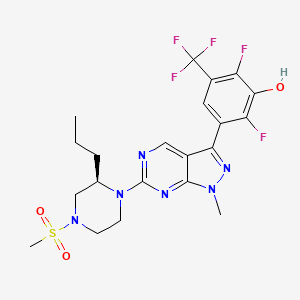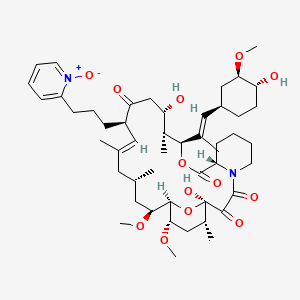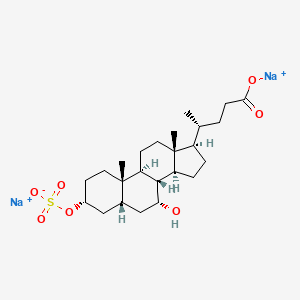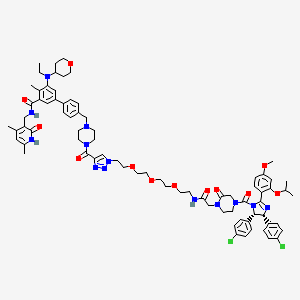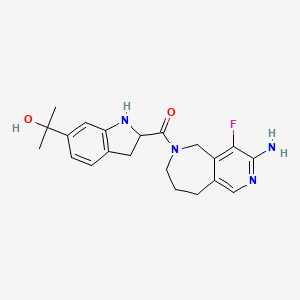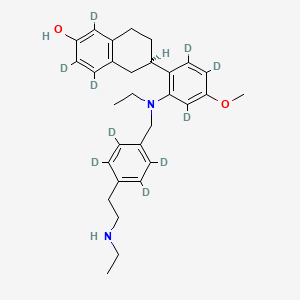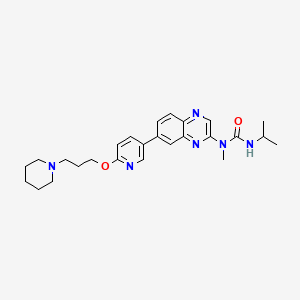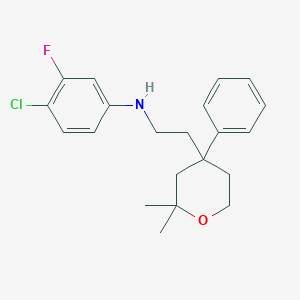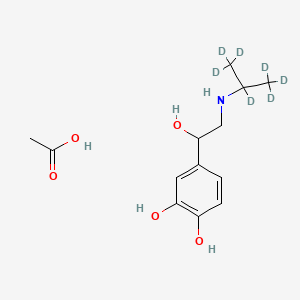
Isoprenaline-d7 (acetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoprenaline-d7 (acetate) is a deuterated form of isoprenaline, a synthetic catecholamine and non-selective beta-adrenergic agonist. It is primarily used as an internal standard for the quantification of isoprenaline by gas chromatography or liquid chromatography-mass spectrometry . The deuterium labeling helps in distinguishing it from the non-labeled isoprenaline during analytical procedures.
Preparation Methods
The synthesis of Isoprenaline-d7 (acetate) involves the deuteration of isoprenaline, followed by acetylation. The deuteration process typically replaces hydrogen atoms with deuterium atoms, which can be achieved using deuterated reagents under specific reaction conditions. . Industrial production methods would follow similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Isoprenaline-d7 (acetate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Isoprenaline-d7 (acetate) is widely used in scientific research, particularly in:
Chemistry: As an internal standard in analytical chemistry for the quantification of isoprenaline.
Biology: In studies involving beta-adrenergic receptor interactions and signaling pathways.
Medicine: In pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of isoprenaline.
Industry: In quality control and assurance processes for the production of isoprenaline and related compounds.
Mechanism of Action
Isoprenaline-d7 (acetate) exerts its effects by acting as a beta-adrenergic receptor agonist. Upon binding to beta-1 and beta-2 adrenergic receptors, it activates G-protein coupled receptors, leading to the exchange of GDP for GTP on the alpha subunit. This activation triggers a cascade of intracellular events, including the production of cyclic AMP (cAMP) from ATP by adenylate cyclase. The increase in cAMP levels leads to various physiological responses such as increased heart rate, bronchodilation, and vasodilation .
Comparison with Similar Compounds
Isoprenaline-d7 (acetate) can be compared with other deuterated and non-deuterated beta-adrenergic agonists, such as:
Isoprenaline: The non-deuterated form, used for similar applications but without the advantage of deuterium labeling.
Epinephrine: Another beta-adrenergic agonist with a broader range of physiological effects.
Properties
Molecular Formula |
C13H21NO5 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
acetic acid;4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H17NO3.C2H4O2/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-2(3)4/h3-5,7,11-15H,6H2,1-2H3;1H3,(H,3,4)/i1D3,2D3,7D; |
InChI Key |
HGXCPMXRCHCTKD-AUYCXRIESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)O)O.CC(=O)O |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


